molecular formula C6H8N4O B1624368 6-Hydrazinylnicotinamide CAS No. 69879-23-8

6-Hydrazinylnicotinamide

Cat. No. B1624368
CAS RN: 69879-23-8
M. Wt: 152.15 g/mol
InChI Key: XHNXJRVXHHTIKS-UHFFFAOYSA-N
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Description

6-Hydrazinylnicotinamide is a chemical compound with the molecular formula C6H8N4O . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of 6-Hydrazinylnicotinamide involves various chemical reactions. For instance, it has been used to synthesize a molecule of the cyclo-D-Tyr-D-[NMe]Orn[HYNIC]-Arg-Nal-Gly type . This molecule could be useful as an additional anchoring site to hydrophobic regions of the CXCR4 molecule .


Molecular Structure Analysis

The molecular structure of 6-Hydrazinylnicotinamide is determined by single-crystal X-ray diffraction (SC-XRD) analysis . This method requires considerable crystal growth and expertise .


Chemical Reactions Analysis

6-Hydrazinylnicotinamide participates in various chemical reactions. For example, it has been used in the synthesis of new heteroaryl-linked pyridinohydrazones . It has also been used in the preparation of 99mTc-/177Lu-CXCR4-L radiotracers .

Scientific Research Applications

1. Development of Tumor-Targeted Theranostic Agents

6-Hydrazinonicotinamide (HYNIC) has been used in the development of new tumor-targeted theranostic agents. Research indicates that HYNIC bifunctional ligands, when appended with thioamide functional groups and conjugated with tumor-targeting peptides, can form well-defined rhenium and technetium complexes. These complexes are potentially useful in both imaging and therapeutic applications, particularly with technetium and rhenium isotopes used in diagnostic imaging and radiotherapy (North et al., 2017).

2. Bifunctional Chelators for Technetium

HYNIC is recognized as an efficient bifunctional chelator for Tc-99m, primarily used in labeling biomolecules for molecular imaging. Its utility extends beyond Tc-99m labeling, with advancements in site specificity, amino acid building blocks, and co-ligand design. These developments enhance the production and in vivo properties of labeled proteins and peptides, utilizing HYNIC's reactive hydrazine group for bioconjugate chemistry (Meszaros et al., 2010, 2011).

3. Impact on Quantum Dot Kinetics

Studies have shown that HYNIC, when used as a bifunctional crosslinker, can influence the kinetics of quantum dots in vivo. Its conjugation with streptavidin-coated quantum dots has been observed to prolong circulation, reduce hepatosplenic uptake, and diminish reticuloendothelial system clearance. This effect is attributed to HYNIC's ability to suppress surface opsonization and phagocyte engulfment (Jung et al., 2012).

4. Antimycobacterial and Anti-Tubercular Activity

Certain derivatives of 6-hydrazinonicotinamide have been synthesized and evaluated for their potential antimycobacterial activity. These derivatives show promising activity against Mycobacterium tuberculosis, offering frameworks for developing potent antitubercular agents (Eldehna et al., 2015; Akram et al., 2018).

5. Hepatocyte Imaging

HYNIC has been used in hepatocyte imaging studies, particularly through its incorporation into 99mTc hydrazinonicotinamide-galactosylated chitosan. This compound has demonstrated high selectivity and rapid targeting of hepatocytes, making it a potential radiopharmaceutical for evaluating hepatocytic function (Kim et al., 2006).

6. Antagonists of TRPV1

Research into 6-phenylnicotinamide derivatives, related to HYNIC, has led to the development of potent TRPV1 antagonists. These compounds show activity in models of inflammatory pain and have potential applications in pain management (Westaway et al., 2008).

properties

IUPAC Name

6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNXJRVXHHTIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469784
Record name 3-Pyridinecarboxamide, 6-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinylnicotinamide

CAS RN

69879-23-8
Record name 6-Hydrazinonicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69879-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 6-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydrazinylpyridine-3-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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